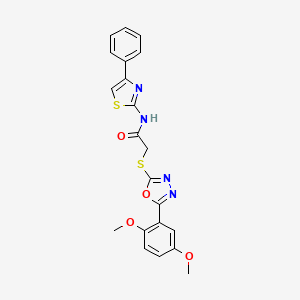
2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4S2 and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic molecule that incorporates an oxadiazole ring and thiazole moiety, known for their diverse biological activities. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.
Chemical Structure and Properties
This compound can be characterized by the following molecular formula:
- Molecular Formula : C19H16N4O3S
- Molecular Weight : 384.42 g/mol
The structural features include:
- An oxadiazole ring which is often associated with significant biological activity.
- A thioether linkage that may enhance the compound's reactivity.
- Methoxy groups that can influence solubility and biological interactions.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiazole moieties exhibit a range of biological activities. Notably, the presence of these functional groups has been linked to:
- Antimicrobial Activity : Compounds similar to the one have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium .
- Anticancer Properties : The compound's structural components may contribute to cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole and oxadiazole have demonstrated significant anticancer activity in vitro, with IC50 values often falling within the low micromolar range .
- Anti-inflammatory Effects : Some studies suggest that modifications in the thiazole or oxadiazole structures can lead to anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activities of compounds structurally related to This compound :
Antimicrobial Activity
A study focusing on thiazole derivatives reported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains .
Anticancer Activity
In vitro assays on various cancer cell lines (e.g., Caco-2 for colorectal cancer) showed that certain derivatives had IC50 values ranging from 1 to 10 µM, indicating potent anticancer activity . The presence of electron-donating groups like methoxy significantly enhanced this activity.
Comparative Analysis Table
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole instead of oxadiazole | Anticancer activity against various cell lines |
| 5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amide | Brominated phenyl group | Antimicrobial properties |
| 2-(5-methoxyphenyl)-1,3,4-thiadiazol-2-amide | Methoxy-substituted thiadiazole | Potential anti-inflammatory activity |
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety may interact with cellular targets involved in proliferation and apoptosis pathways. Additionally, the thiazole ring may play a role in receptor binding or enzyme inhibition.
Propriétés
IUPAC Name |
2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-27-14-8-9-17(28-2)15(10-14)19-24-25-21(29-19)31-12-18(26)23-20-22-16(11-30-20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBUUNQBPVRLIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














